3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide
Description
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Properties
IUPAC Name |
3-(6-methyl-1H-benzimidazol-2-yl)-N-thiophen-2-ylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-4-5-12-13(7-10)18-15(17-12)11-8-20(9-11)16(21)19-14-3-2-6-22-14/h2-7,11H,8-9H2,1H3,(H,17,18)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZRENLZXBTLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a member of the azetidine class of compounds, which has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C_{12}H_{12}N_{4}O_{1}S |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2)C(C)O |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act on various receptors and enzymes involved in critical signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes related to inflammation and pain pathways, similar to other benzodiazole derivatives known for their analgesic properties .
- Receptor Modulation : The presence of both benzodiazole and thiophene moieties may allow for modulation of neurotransmitter receptors, potentially affecting mood and anxiety levels .
Pharmacological Effects
Research into the pharmacological effects of this compound has yielded promising results:
- Antinociceptive Activity : In animal models, compounds with similar structures have demonstrated significant antinociceptive effects, suggesting that this compound may also possess pain-relieving properties .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been noted, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Study on Pain Relief : A study involving a related benzodiazole derivative showed significant reductions in pain scores in rat models of neuropathic pain. These findings suggest that this class of compounds may be effective in managing chronic pain conditions .
- Inflammation Model : In a carrageenan-induced paw edema model, similar compounds reduced swelling significantly compared to control groups, indicating anti-inflammatory potential .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the benzodiazole and thiophene moieties often exhibit significant biological activities. The following sections detail specific applications of this compound based on current literature.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of derivatives containing the benzodiazole structure. For instance:
- Mechanism of Action : Benzodiazole derivatives have been shown to inhibit DNA synthesis and affect cell proliferation pathways, making them candidates for cancer treatment. The presence of the thiophene group may further enhance these effects by increasing lipophilicity and cellular uptake .
- Case Studies : In vitro studies demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines, including lung and liver cancers. These findings suggest that the compound could be evaluated for its anticancer efficacy in preclinical models .
Antimicrobial Properties
Compounds with similar structural features have also been investigated for their antimicrobial activities:
- Synthesis and Testing : A series of related compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial effects, suggesting potential applications in treating bacterial infections .
- Mechanisms : The mechanisms are thought to involve disruption of bacterial cell membranes or inhibition of essential enzymes, although specific studies on this compound are still needed .
Antiviral Activity
Research into antiviral applications is also promising:
- Targeting Viral Replication : Certain benzodiazole derivatives have been reported to interfere with viral replication processes, making them suitable candidates for antiviral drug development . The incorporation of the thiophene moiety may enhance activity through improved binding affinity to viral targets.
Q & A
Q. Table 1: Yield Optimization Case Study
| Reaction Condition | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Room temperature, 24 h | DMF | None | 45 | |
| Reflux (80°C), 12 h | Acetonitrile | CuI | 68 | |
| Microwave-assisted, 2 h | DMF | Pd(OAc)₂ | 72 |
Advanced: How to resolve discrepancies between computational docking predictions and experimental bioactivity data?
Methodological Answer:
- Validate docking parameters :
- Experimental validation :
- Consider alternative mechanisms : Non-competitive inhibition or allosteric effects not modeled in docking .
Advanced: What methodologies assess the compound’s inhibitory effects on target enzymes?
Methodological Answer:
- In vitro enzyme assays :
- Cellular assays :
Advanced: How to analyze contradictory data between elemental analysis and spectroscopic purity assessments?
Methodological Answer:
- Elemental analysis :
- Supplementary techniques :
- Statistical validation : Repeat analyses (n=3) to rule out instrumental errors .
Advanced: What strategies are used to design derivatives with enhanced bioactivity?
Methodological Answer:
- Structure-activity relationship (SAR) :
- Computational guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
